Urea, N-(2-benzo[b]thien-2-ylethyl)-N-hydroxy-
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Overview
Description
Urea, N-(2-benzo[b]thien-2-ylethyl)-N-hydroxy- is a compound known for its significant role in various scientific and industrial applications. This compound is also referred to as Zileuton Related Compound A, and it is closely related to the pharmaceutical agent Zileuton . The compound has a molecular formula of C11H12N2OS and a molecular weight of 220.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(2-benzo[b]thien-2-ylethyl)-N-hydroxy- typically involves the reaction of 2-benzo[b]thien-2-ylethylamine with isocyanates under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C to 25°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to ensure consistency and quality. The reaction mixture is subjected to rigorous purification steps, including recrystallization and chromatography, to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Urea, N-(2-benzo[b]thien-2-ylethyl)-N-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzo[b]thienyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Urea, N-(2-benzo[b]thien-2-ylethyl)-N-hydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of related compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of the enzyme 5-lipoxygenase. This enzyme is responsible for the conversion of arachidonic acid to leukotrienes, which are potent mediators of inflammation. By inhibiting 5-lipoxygenase, Urea, N-(2-benzo[b]thien-2-ylethyl)-N-hydroxy- reduces the production of leukotrienes, thereby mitigating inflammatory responses .
Properties
CAS No. |
142118-32-9 |
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Molecular Formula |
C11H12N2O2S |
Molecular Weight |
236.29 g/mol |
IUPAC Name |
1-[2-(1-benzothiophen-2-yl)ethyl]-1-hydroxyurea |
InChI |
InChI=1S/C11H12N2O2S/c12-11(14)13(15)6-5-9-7-8-3-1-2-4-10(8)16-9/h1-4,7,15H,5-6H2,(H2,12,14) |
InChI Key |
XRILLUAJCNTTRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)CCN(C(=O)N)O |
Origin of Product |
United States |
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